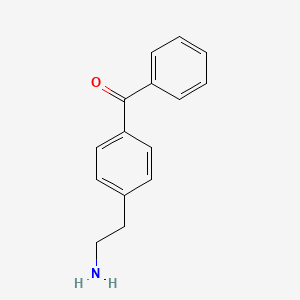

(4-(2-Aminoethyl)phenyl)(phenyl)methanone

Description

Significance of Aryl Methanones and Phenethylamine (B48288) Scaffolds in Synthetic Chemistry

Aryl methanones, particularly the diaryl ketone subclass to which benzophenone (B1666685) belongs, are fundamental building blocks in organic synthesis. wikipedia.org The ketone group, positioned between two aryl rings, is a key functional group that participates in a wide array of chemical reactions. Benzophenones are widely used as photosensitizers in photochemistry. wikipedia.org They can absorb UV light and transition to an excited triplet state with high efficiency, enabling them to initiate photochemical reactions, such as [2 + 2] cycloadditions. acs.org This property is invaluable for constructing complex molecular frameworks. Furthermore, the aryl methanone (B1245722) core is a precursor for synthesizing other important structures; for instance, the reduction of benzophenone yields diphenylmethane (B89790). acs.org The process of attaching an aryl group, known as arylation, is a critical method for forming carbon-carbon bonds, which is fundamental to organic synthesis. youtube.com

The phenethylamine scaffold is a privileged structure, especially in medicinal chemistry. mdpi.comnih.govbeilstein-journals.org This motif, consisting of a phenyl ring connected to an ethylamine (B1201723) side chain, is found in a vast number of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as natural alkaloids like morphine. mdpi.comnih.gov Its structural simplicity and conformational flexibility allow it to interact with a wide range of biological targets, including various receptors and enzymes. mdpi.comnih.gov The versatility of the phenethylamine framework has made it a cornerstone for the development of new therapeutic agents and molecular probes designed to investigate biological systems. researchgate.netacs.org The development of synthetic methods to create diverse β-phenethylamine scaffolds is an active area of research, highlighting their importance to medicinal chemists. acs.org

Overview of Structural Features and Functional Groups of (4-(2-Aminoethyl)phenyl)(phenyl)methanone

This compound is a molecule that integrates the key features of both a benzophenone and a phenethylamine. Its structure consists of a central carbonyl group (ketone) bonded to two phenyl rings. One of the phenyl rings is unsubstituted, while the other is substituted at the para-position (position 4) with a 2-aminoethyl group (-CH₂CH₂NH₂).

The primary functional groups present in the molecule are:

Ketone (Methanone): The C=O group is a diaryl ketone, which defines the compound as a benzophenone derivative. This group is polar and can act as a hydrogen bond acceptor.

Aromatic Rings (Phenyl Groups): The two phenyl rings provide a rigid, hydrophobic scaffold. The extensive π-system is responsible for the compound's UV absorption properties, a characteristic feature of benzophenones. sciencemadness.org

Primary Amine: The -NH₂ group on the ethyl side chain is a basic functional group. It can act as a hydrogen bond donor and a nucleophile, and it will be protonated at physiological pH.

This combination of functional groups results in an amphiphilic molecule with a large, nonpolar aromatic region and a polar, basic side chain.

Table 1: Physicochemical Properties of this compound (Note: As this is a specialized chemical, some properties are calculated or estimated based on its structure.)

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| Core Skeletons | Benzophenone, Phenethylamine |

| Key Functional Groups | Diaryl Ketone, Primary Amine, Phenyl Rings |

Historical Development of Related Chemical Architectures

The historical development of the two parent structures of this compound is rich and dates back to the foundations of modern organic chemistry.

Benzophenone , the simplest diaromatic ketone, was described in the scientific literature as early as 1874. acs.org Its synthesis has been a classic example of electrophilic aromatic substitution for over a century. One of the most established methods is the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride. wikipedia.orgacs.org Other routes include the oxidation of diphenylmethane and the reaction of benzene with carbon tetrachloride followed by hydrolysis. wikipedia.orgorgsyn.org The utility of benzophenone as a photoinitiator and in the synthesis of dyes, perfumes, and pharmaceuticals has cemented its place in industrial and academic chemistry. acs.orgnih.gov

The phenethylamine structure was also identified early in the history of chemistry. It is found widely in nature, and its synthesis was reported in 1909 via the reduction of benzyl (B1604629) cyanide. acs.org The recognition of its central role in neurochemistry, as the backbone for catecholamines (dopamine, norepinephrine, and epinephrine), spurred extensive research throughout the 20th century. mdpi.comacs.org Chemist Alexander Shulgin's work significantly explored the structure-activity relationships of a vast number of phenethylamine derivatives. acs.org The development of new synthetic routes, such as the nickel/photoredox cross-electrophile coupling to produce β-phenethylamines, continues to evolve, reflecting the scaffold's enduring importance. acs.org

Current Research Gaps and Opportunities Pertaining to this compound

While the constituent scaffolds of this compound are well-studied, the specific compound itself is not widely documented in mainstream chemical literature. This represents a significant research gap and simultaneously points toward intriguing opportunities.

The primary opportunity lies in the field of chemical biology and pharmacology. The molecule uniquely combines a well-known photoreactive group (benzophenone) with a biologically relevant scaffold (phenethylamine). This structure is analogous to trifunctional building blocks used for chemical probe synthesis, which contain a light-activated group, a linker, and a reactive handle. sigmaaldrich.com

Key Research Opportunities:

Photoaffinity Labeling: The benzophenone moiety is a classic photoaffinity label. Upon UV irradiation, it can form a covalent bond with nearby molecules, including biological targets like proteins. wikipedia.orgnih.gov The phenethylamine portion could be modified to mimic known ligands for specific receptors (e.g., dopamine or serotonin (B10506) receptors), allowing researchers to use this compound derivatives to map ligand-binding sites.

Development of Novel Ligands: The phenethylamine skeleton is a proven pharmacophore. mdpi.comnih.gov Exploring derivatives of this compound could lead to the discovery of novel ligands with unique pharmacological profiles. The bulky benzophenone group would significantly alter the steric and electronic properties compared to traditional phenethylamines, potentially leading to new receptor selectivities.

Probes for Studying Biogenic Amine Transporters: The phenethylamine structure is a substrate for transporters like the dopamine transporter (DAT). A derivative of this compound could be designed as a tool to study the structure and function of these important proteins.

The research gap is the absence of fundamental studies on the synthesis, reactivity, and photochemical behavior of this compound itself. Characterizing its properties would be the first step toward realizing its potential as a molecular tool. Future work could focus on developing a scalable synthesis and exploring its utility in creating libraries of photoactive probes to investigate biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

[4-(2-aminoethyl)phenyl]-phenylmethanone |

InChI |

InChI=1S/C15H15NO/c16-11-10-12-6-8-14(9-7-12)15(17)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |

InChI Key |

NZYXLOZUPDISMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of 4 2 Aminoethyl Phenyl Phenyl Methanone

Retrosynthetic Analysis of (4-(2-Aminoethyl)phenyl)(phenyl)methanone

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, or FGIs) to identify potential precursors.

For the target molecule, this compound, two primary disconnection strategies are considered the most logical.

C-CO Bond Disconnection: The bond between the phenyl ring and the carbonyl carbon of the benzoyl group is a prime candidate for disconnection. This strategy points directly to a Friedel-Crafts acylation reaction, a classic and reliable method for forming aryl ketones. youtube.comlibretexts.org This approach suggests that the benzoyl group can be introduced onto a substituted phenethylamine (B48288) precursor.

C-N Bond Disconnection / Functional Group Interconversion (FGI): A second strategy involves the aminoethyl side chain. A direct disconnection of the C-N bond is possible, but a more common and practical approach is to use a Functional Group Interconversion (FGI). The primary amine can be retrosynthetically derived from the hydrolysis of an amide, such as an acetamide. This FGI approach suggests an N-acetylated intermediate, which serves to protect the amine group during other synthetic steps, such as the aforementioned Friedel-Crafts acylation.

Based on the disconnection strategies, the key precursors and intermediates for the synthesis of this compound are identified.

Key Precursors:

N-phenethylacetamide: This commercially available or easily synthesized compound serves as the foundational structure containing the phenethylamine backbone with a protected amino group.

Benzoyl chloride: This is the acylating agent required for the Friedel-Crafts reaction to introduce the benzoyl group. rsc.orgpearson.com

Aluminum chloride (AlCl₃): A Lewis acid catalyst essential for activating the benzoyl chloride in the Friedel-Crafts acylation.

Synthetic Intermediate:

N-(4-benzoylphenethyl)acetamide: This molecule is the direct product of the Friedel-Crafts acylation of N-phenethylacetamide. It represents a key intermediate where the amine is still protected by the acetyl group, preventing it from undergoing side reactions.

Classical and Contemporary Synthetic Routes to this compound

A well-documented and efficient method for synthesizing this compound involves a two-step reaction sequence that aligns perfectly with the retrosynthetic analysis.

The synthesis proceeds via an initial acylation reaction followed by a hydrolysis step to deprotect the amine.

The first step is a Friedel-Crafts acylation to form the carbon skeleton of the target molecule. N-phenethylacetamide is reacted with benzoyl chloride in the presence of a Lewis acid catalyst. The acetyl group on the nitrogen directs the incoming benzoyl group primarily to the para position of the phenyl ring due to steric hindrance and electronic effects.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| N-phenethylacetamide | Benzoyl chloride | Anhydrous aluminum chloride | Nitrobenzene | 50 °C | N-(4-benzoylphenethyl)acetamide | 41% |

The second and final step is the deprotection of the primary amine. The intermediate, N-(4-benzoylphenethyl)acetamide, is subjected to acid-catalyzed hydrolysis. commonorganicchemistry.com Refluxing the intermediate in a mixture of ethanol and concentrated hydrochloric acid effectively cleaves the amide bond, removing the acetyl group and yielding the final product, this compound, after basic workup. pearson.comresearchgate.net

| Reactant | Reagents | Solvent | Condition | Product |

|---|---|---|---|---|

| N-(4-benzoylphenethyl)acetamide | Concentrated HCl | Ethanol | Reflux (4 hours) | This compound |

Multi-step Reaction Sequences

Base-Mediated Transformations

Base-mediated transformations are integral to the synthesis of various ketone derivatives. In the context of structures analogous to this compound, bases can facilitate a variety of reactions, including intramolecular cyclizations and rearrangements. For instance, the use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the nucleophilic substitution of by-products in the synthesis of α-imidoketones researchgate.net.

In other related syntheses, acid-catalyzed transamination of N,N-dimethylenaminones with primary amines is a common method to produce secondary enaminones mdpi.com. However, certain amines may not react under these conditions. The reaction of acetophenones with N,N-dimethylformamide dimethylacetal (DMFDMA) yields N,N-dimethylenaminones, which can then be treated with primary amines in the presence of an acid to yield secondary enaminones mdpi.com. A plausible transformation under aqueous acidic conditions involves the partial hydrolysis of an enamine moiety to a β-keto aldehyde intermediate, which can then react with another enaminone molecule, ultimately leading to cyclized products like 1,4-dihydropyridine derivatives mdpi.com.

Reductive Amination Strategies for Analogous Compounds

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. organicchemistrytutor.comscienceinfo.comwikipedia.org This process is often preferred over direct alkylation of amines with alkyl halides because it effectively avoids the common problem of over-alkylation, leading to a more controlled and selective synthesis. scienceinfo.commasterorganicchemistry.com The reaction involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced. wikipedia.org

This strategy is particularly valuable for producing secondary and tertiary amines and can be performed as a one-pot reaction under mild conditions, making it a cornerstone of modern chemical synthesis and green chemistry. scienceinfo.comwikipedia.org The flexibility of this method allows for the synthesis of almost any imaginable amine depending on the starting carbonyl compound and amine. organicchemistrytutor.com For instance, reacting a ketone with a primary amine will yield a secondary amine, while using a secondary amine will result in a tertiary amine. chemistrysteps.com Using ammonia (B1221849) or an ammonia source like ammonium (B1175870) chloride or acetate (B1210297) will produce a primary amine. chemistrysteps.com

Catalytic Reductive Amination

Catalytic reductive amination employs a catalyst to facilitate the reduction of the imine intermediate. This can be achieved through catalytic hydrogenation using hydrogen gas with platinum, palladium, or nickel catalysts, or through the use of hydride reducing agents. wikipedia.org A key advantage of this approach is that the imine intermediate does not need to be isolated; it is reduced in situ as it forms. wikipedia.org

Numerous catalytic systems have been developed, utilizing both noble and non-noble metals. nih.govfrontiersin.org For example, nickel-catalyzed reductive amination of alcohols can be used, where the nickel first dehydrogenates the alcohol to a ketone, which then forms an imine with ammonia and is subsequently reduced. wikipedia.org From a green chemistry perspective, combining the synthesis of primary amines from precursors like nitro compounds with reductive amination in a one-pot process is highly attractive. nih.govfrontiersin.org

Common reducing agents used in reductive amination include:

Sodium Borohydride (B1222165) (NaBH₄): A common and effective reducing agent for imines. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A particularly useful reagent because it is selective for the reduction of imines in the presence of aldehydes or ketones, allowing for a one-pot synthesis under mildly acidic conditions (pH ~5). organicchemistrytutor.comscienceinfo.commasterorganicchemistry.comchemistrysteps.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): An alternative to NaBH₃CN, often used when avoiding cyanide in the reaction or waste stream is desirable. masterorganicchemistry.com

The table below summarizes various catalytic systems and their applications in reductive amination.

| Catalyst System | Carbonyl Substrate | Amine Source | Reducing Agent | Key Features |

| Platinum/Palladium/Nickel | Aldehydes, Ketones | Primary/Secondary Amines | H₂ | Heterogeneous catalysis, common in industrial applications. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Primary/Secondary Amines, Ammonia | NaBH₃CN | One-pot procedure, selective for imine reduction. scienceinfo.comchemistrysteps.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Non-cyanide alternative to NaBH₃CN. masterorganicchemistry.com |

| Ni-based Catalysts | Alcohols | Ammonia | Ni-H complex (in situ) | Reductive amination starting from alcohols. wikipedia.org |

| Co₃O₄/NGr@C | Aldehydes, Ketones | Secondary Amines | H₂ | Heterogenized non-noble metal catalyst, recyclable. semanticscholar.org |

Mechanism of Reductive Amination

The mechanism of reductive amination proceeds in two main stages:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine (which must have at least one N-H bond) on the electrophilic carbonyl carbon of the aldehyde or ketone. scienceinfo.comchemistrysteps.com This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form an imine (for primary amines) or an enamine (for secondary amines). organicchemistrytutor.comwikipedia.orgchemistrysteps.com The imine can then be protonated to form a more electrophilic iminium ion. organicchemistrytutor.comscienceinfo.com

Reduction: The imine or iminium ion is then reduced to the final amine product. A hydride reducing agent, such as NaBH₃CN, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. chemistrysteps.com This nucleophilic attack breaks the pi bond, and subsequent protonation of the nitrogen atom yields the stable amine. The reason NaBH₃CN is particularly effective is that it is less reactive than NaBH₄ and does not readily reduce the starting aldehyde or ketone under the mildly acidic conditions required for imine formation. masterorganicchemistry.comchemistrysteps.com Its reduced reactivity is due to the electron-withdrawing cyano group. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions for Related Aryl Ketones

Palladium-catalyzed reactions are powerful tools for the synthesis of aryl ketones. These methods offer alternatives to traditional Friedel-Crafts acylations, often providing higher regioselectivity and compatibility with a broader range of functional groups. organic-chemistry.org These reactions typically involve the coupling of an aryl source with a carbonyl source.

One approach is the carbonylative cross-coupling of aryl thianthrenium salts with arylboronic acids, which produces various diaryl ketones in good yields. nih.govbohrium.com Another strategy involves the coupling of aryl bromides with N-tert-butylhydrazones, which act as acyl anion equivalents. berkeley.edu This process tolerates numerous functional groups on the aromatic ring, such as alkoxy, cyano, and keto groups. berkeley.edu Additionally, a one-pot synthesis can be achieved by coupling arylboronic acids with carboxylic acids that are activated in situ with pivalic anhydride (B1165640). organic-chemistry.org This method is practical as it uses commercially available chemicals and does not require strictly anhydrous conditions. organic-chemistry.org

A notable development is the carbonylative coupling of arenes with aryl or vinyl triflates. nih.gov In this process, the use of a palladium catalyst with a large bite-angle ligand like Xantphos allows for the generation of potent N-acyl pyridinium salts as acylating agents, enabling the efficient synthesis of diverse ketones. nih.gov

Carboannulation Approaches

While direct information on carboannulation for the specific synthesis of this compound is limited, palladium-catalyzed annulation reactions represent a significant strategy for constructing complex cyclic molecules containing ketone functionalities. These reactions often involve the formation of multiple carbon-carbon bonds in a single step. For instance, palladium catalysis can be employed in cascade reactions that construct aromatic ketone structures from readily available starting materials.

Other Transition Metal-Catalyzed Methods for Amino-Phenyl Ketones

Beyond palladium, other transition metals are effective catalysts for synthesizing amino-phenyl ketones and related structures. These methods provide alternative reaction pathways and can offer different selectivities or functional group tolerances.

Copper (Cu) Catalysis: Copper-catalyzed methods have been developed for the synthesis of α-amino ketones and β-amino ketones. For example, a copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds can produce α-amino acid derivatives. organic-chemistry.org Another protocol uses copper(II) bromide to facilitate the direct α-amination of ketones. organic-chemistry.org A cost-effective and environmentally friendly method for synthesizing β-amino ketones involves the copper-catalyzed reaction of allyl alcohols with substituted anilines, using hydrogen peroxide as an oxidant.

Rhodium (Rh) Catalysis: Rhodium complexes are used in various transformations to produce ketones. A Rh(III)-catalyzed cascade reaction involving alkyne addition and cyclization with ketone directing groups has been reported. nih.gov Rhodium(II) catalysts can convert α-imino carbenoids to α-amino ketones.

Iron (Fe) Catalysis: Iron, being an earth-abundant and less toxic metal, is an attractive catalyst. Iron-catalyzed oxidative coupling for the α-amination of ketones with free sulfonamides has been demonstrated without requiring pre-functionalization of the substrates. organic-chemistry.org

Gold (Au) and Silver (Ag) Catalysis: Simple Au(I) and Ag(I) salts can catalyze a tandem scienceinfo.comscienceinfo.com-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters to form a wide range of aromatic ketones. nih.gov

The table below provides a summary of various transition metal-catalyzed methods for the synthesis of related amino-ketone structures.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features |

| Copper (Cu) | Asymmetric Propargylic Amination | Propargylic cyclic carbonates, Amines | Chiral α-amino ketones | High asymmetric induction and wide functional group tolerance. organic-chemistry.org |

| Copper (Cu) | Oxidative Amination | Allyl alcohols, Anilines | β-amino ketones | Cost-effective, uses a green oxidant (H₂O₂). |

| Rhodium (Rh) | Transfer Hydrogenation | α-keto ketimines, Diketones | Chiral α-amino ketones | Brønsted acid co-catalysis, high enantioselectivity. organic-chemistry.org |

| Iron (Fe) | Oxidative C-H Amination | Ketones, Sulfonamides | α-amino ketones | Utilizes an earth-abundant metal, no pre-functionalization needed. organic-chemistry.org |

| Gold (Au)/Silver (Ag) | Tandem Rearrangement/Cyclization | Propargyl esters | Aromatic ketones | Catalyzes both rearrangement and cyclization steps. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

A plausible synthetic route for this compound begins with the protection of the amino group of 2-phenylethanamine. N-acetylation is a common protective strategy. This is followed by a Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoyl group at the para position of the phenyl ring. The final step is the hydrolysis of the acetyl group to yield the target primary amine.

The Friedel-Crafts acylation step, while effective, traditionally has a poor atom economy due to the use of a stoichiometric amount of the Lewis acid catalyst, which forms a complex with the product and is subsequently quenched during workup, generating significant waste. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Theoretical Atom Economy of the Friedel-Crafts Acylation Step

| Reactants | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Reactants (g) |

| N-(2-phenylethyl)acetamide | 163.22 | 1 | 163.22 |

| Benzoyl chloride | 140.57 | 1 | 140.57 |

| Product | |||

| N-(4-benzoylphenethyl)acetamide | 267.33 | 1 | 267.33 |

| Byproduct | |||

| Hydrogen Chloride (HCl) | 36.46 | 1 | 36.46 |

| Atom Economy (%) | 88.0% |

Note: This calculation does not include the Lewis acid catalyst, which is technically a reagent in this context due to its stoichiometric requirement in traditional methods.

Solvent Selection and Waste Minimization

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane or 1,2-dichloroethane, which are associated with health and environmental concerns.

Greener alternatives are being explored to replace these hazardous solvents. For instance, propylene carbonate has been shown to be an effective and more environmentally friendly solvent for Friedel-Crafts acylation catalyzed by iron(III) chloride. nih.gov Other greener solvent options include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), which are considered more sustainable alternatives to solvents like THF and dichloromethane. etsu.edu In some cases, solvent-free, or "neat," reaction conditions can be employed, which represents an ideal scenario from a green chemistry perspective.

Waste minimization strategies extend beyond solvent selection. In the proposed synthesis, the primary sources of waste are the spent Lewis acid catalyst from the Friedel-Crafts step and the byproducts from the protection and deprotection steps. The use of catalytic rather than stoichiometric reagents is a key strategy for waste reduction. organic-chemistry.orgmasterorganicchemistry.com Furthermore, the acidic and basic solutions used in the workup and deprotection steps should be neutralized before disposal to minimize their environmental impact.

Table 2: Comparison of Traditional and Greener Solvents for Friedel-Crafts Acylation

| Solvent | Classification | Key Considerations |

| Dichloromethane | Traditional (Halogenated) | Effective but has environmental and health concerns. |

| 1,2-Dichloroethane | Traditional (Halogenated) | Similar concerns to dichloromethane. |

| Propylene Carbonate | Greener | Biodegradable, low toxicity, effective with Fe-catalysis. nih.gov |

| Cyclopentyl Methyl Ether (CPME) | Greener | Higher boiling point, forms less peroxides than THF. etsu.edu |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener | Derived from renewable resources. etsu.edu |

| No Solvent (Neat) | Ideal Green Option | Eliminates solvent waste entirely. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final product is a critical step to ensure the desired purity of this compound. Common techniques include recrystallization and column chromatography.

The intermediate, N-(4-benzoylphenethyl)acetamide, being a solid, can often be purified by recrystallization from a suitable solvent system. This method is advantageous as it can be highly effective for removing impurities and is generally a more environmentally friendly technique compared to chromatography, especially if the solvent can be recycled.

The final product, this compound, is an amine, which can present challenges during purification by standard silica (B1680970) gel column chromatography due to interactions between the basic amine and the acidic silica gel. biotage.com This can lead to peak tailing and poor separation. To mitigate these issues, several strategies can be employed:

Use of an amine-deactivated silica gel: This involves treating the silica gel with a base, such as triethylamine (B128534), to neutralize the acidic sites.

Addition of a small amount of a basic modifier to the eluent: For example, adding 0.1-1% triethylamine or ammonia to the mobile phase can improve the chromatography of basic compounds. nih.gov

Reverse-phase chromatography: Using a non-polar stationary phase (like C18-silica) and a polar mobile phase can be an effective alternative for purifying amines.

Flash column chromatography is a commonly used technique for the purification of organic compounds in a research setting, offering a balance between speed and resolution. orgsyn.orgwfu.edu

Table 3: Overview of Purification Techniques

| Compound | Plausible Purification Technique(s) | Key Considerations |

| N-(4-benzoylphenethyl)acetamide (Intermediate) | Recrystallization | Choice of solvent is crucial for good recovery and purity. Generally a greener option than chromatography. |

| This compound (Final Product) | Flash Column Chromatography | Standard silica may require deactivation or a basic modifier in the eluent. Reverse-phase is a viable alternative. biotage.com |

By carefully selecting synthetic strategies, reaction conditions, and purification methods that align with the principles of green chemistry, the synthesis of this compound can be optimized to be more sustainable and efficient.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Aminoethyl Phenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of (4-(2-Aminoethyl)phenyl)(phenyl)methanone provides detailed information about the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the protons of the two phenyl rings. The protons on the unsubstituted phenyl ring typically appear as a multiplet. The protons on the substituted phenyl ring will exhibit a distinct splitting pattern, often appearing as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ethylamine (B1201723) side chain gives rise to characteristic signals in the aliphatic region of the spectrum. The two methylene (B1212753) groups (-CH2-CH2-NH2) will appear as two distinct triplets, assuming coupling to each other. The protons of the methylene group adjacent to the phenyl ring are expected to resonate at a lower field (higher ppm) due to the deshielding effect of the aromatic ring. The protons of the methylene group attached to the amino group will resonate at a slightly higher field (lower ppm). The protons of the primary amine (-NH2) typically appear as a broad singlet. The exact chemical shift of the NH2 protons can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (unsubstituted ring) | 7.20 - 7.80 | Multiplet |

| Aromatic Protons (substituted ring) | 7.20 - 7.80 | Multiplet (likely two doublets) |

| -CH2-Ar | 2.80 - 3.10 | Triplet |

| -CH2-NH2 | 2.60 - 2.90 | Triplet |

| -NH2 | 1.00 - 3.00 | Broad Singlet |

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethylamine side chain.

The carbonyl carbon of the methanone (B1245722) group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atoms of the substituted phenyl ring will show distinct signals, with the carbon attached to the ethyl group and the carbon attached to the carbonyl group having different chemical shifts from the other aromatic carbons. The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, typically between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Methanone) | 190 - 200 |

| Aromatic Carbons | 120 - 140 |

| -CH2-Ar | 35 - 45 |

| -CH2-NH2 | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edunih.gov HSQC would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would show a correlation between the proton signal of the methylene group adjacent to the phenyl ring and the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edunih.gov HMBC is crucial for piecing together the entire molecular structure. For instance, it would show a correlation between the protons of the methylene group adjacent to the phenyl ring and the quaternary carbon of the phenyl ring to which the ethyl group is attached, as well as the carbonyl carbon. It would also show correlations between the aromatic protons and the carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the methanone carbonyl group and the primary amino group.

Characteristic Vibrational Frequencies of the Methanone Carbonyl

The carbonyl (C=O) stretching vibration of the methanone group is one of the most intense and characteristic absorptions in the IR spectrum. spcmc.ac.inlibretexts.orgspectroscopyonline.com For aromatic ketones like benzophenone derivatives, this stretching frequency is typically observed in the region of 1650-1670 cm⁻¹. spcmc.ac.in The conjugation of the carbonyl group with both phenyl rings lowers the vibrational frequency compared to a non-conjugated ketone. The exact position can be influenced by the substituent on the phenyl ring.

Analysis of Amino Group Vibrations

The primary amino (-NH2) group gives rise to several characteristic vibrations in the IR spectrum. projectguru.inwpmucdn.comorgchemboulder.com

N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com These correspond to the symmetric and asymmetric stretching vibrations of the two N-H bonds. The presence of two bands in this region is a clear indicator of a primary amine. spectroscopyonline.com

N-H Bending (Scissoring): A moderate to strong absorption due to the N-H scissoring vibration is typically observed in the range of 1580-1650 cm⁻¹. orgchemboulder.comspectroscopyonline.com This band can sometimes overlap with the aromatic C=C stretching vibrations.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aliphatic amine generally appears in the 1020-1250 cm⁻¹ region. orgchemboulder.comaip.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Primary Amine (-NH2) | N-H Asymmetric Stretch | ~3400 |

| Primary Amine (-NH2) | N-H Symmetric Stretch | ~3300 |

| Methanone (C=O) | C=O Stretch | 1650 - 1670 |

| Primary Amine (-NH2) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

| Aromatic Ring | C-H Out-of-Plane Bend | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric benzophenone core. The benzophenone moiety typically displays two characteristic absorption bands. The first is a weak, longer-wavelength band corresponding to the forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group, which usually appears around 330-350 nm. The second is a strong, shorter-wavelength band resulting from the allowed π→π* transition of the conjugated aromatic system, typically observed around 250 nm.

The presence of the 4-(2-aminoethyl)phenyl substituent is anticipated to modify these transitions. The amino group, being an auxochrome, can donate electron density to the aromatic ring, which in turn affects the energy of the molecular orbitals. This is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The solvent environment also plays a crucial role, with polar solvents often influencing the position and intensity of the n→π* transition.

While specific experimental data for this compound is not widely published, the table below presents typical UV-Vis absorption data for related benzophenone derivatives to provide context.

| Compound | λmax (nm) | Transition | Solvent | Reference |

|---|---|---|---|---|

| Benzophenone | ~252 | π→π | Ethanol | wikipedia.org |

| Benzophenone | ~340 | n→π | Ethanol | wikipedia.org |

| (4-Aminophenyl)(phenyl)methanone | ~309 | π→π* (Charge Transfer) | Ethanol | nist.gov |

| (4-Methylphenyl)(phenyl)methanone | ~262 | π→π* | Not Specified | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₅H₁₅NO), the nominal molecular weight is 225 g/mol aozeal.com. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺• at m/z 225.

The fragmentation of the molecule is dictated by its functional groups: the ketone, the primary amine, and the aromatic rings. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group, which is characteristic of ketones. This can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl radical at m/z 77.

Cleavage of the ethylamine side chain. Benzylic cleavage could produce a fragment at m/z 195 by loss of the CH₂NH₂• radical. Alpha-cleavage next to the nitrogen atom is a dominant pathway for amines, leading to the formation of an iminium ion at m/z 30 (CH₂=NH₂⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₅NO by matching the experimentally measured exact mass to the theoretical calculated mass (225.1154). This capability is crucial for distinguishing between isomers and compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by isolating a specific ion and inducing its further fragmentation. In a typical MS/MS experiment for this compound, the molecular ion (m/z 225) or a primary fragment ion would be selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment further. The resulting product ions are then analyzed in a second mass analyzer. For example, selecting the benzoyl cation (m/z 105) and subjecting it to collision-induced dissociation would produce its characteristic daughter ions, such as the phenyl cation (m/z 77) from the loss of carbon monoxide, confirming the identity of this key fragment.

| m/z | Predicted Fragment Ion | Formula | Origin |

|---|---|---|---|

| 225 | [M]⁺• (Molecular Ion) | C₁₅H₁₅NO | Parent Molecule |

| 195 | [M - CH₂NH₂]⁺ | C₁₄H₁₁O | Benzylic cleavage |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₇H₅O | α-cleavage at carbonyl |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₅ | Loss of CO from benzoyl cation |

| 30 | [CH₂NH₂]⁺ | CH₄N | α-cleavage at amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and packing in the solid state.

Obtaining a single, high-quality crystal suitable for X-ray diffraction is the first and often most challenging step. Several techniques are commonly employed for growing crystals of organic compounds like benzophenone derivatives:

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks. As the concentration of the solute increases past saturation, crystals begin to nucleate and grow. Common solvents for benzophenones include ethanol, acetone, and xylene. scholarsresearchlibrary.comscirp.org

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature (or below). ufl.edu The decrease in solubility upon cooling leads to crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container that holds a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the solvent of the solution. ufl.edu The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, inducing crystal growth.

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is used to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit that builds the crystal lattice. The systematic absences in the diffraction pattern reveal the crystal's space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.

While the crystal structure for this compound has not been reported in the literature, the table below provides an illustrative example of crystallographic data for a related complex methanone derivative to demonstrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅BrCl₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.333(7) |

| b (Å) | 11.226(5) |

| c (Å) | 7.843(3) |

| α (°) | 90 |

| β (°) | 99.651(8) |

| γ (°) | 90 |

| Volume (ų) | 1764.8(12) |

| Z (Molecules per unit cell) | 4 |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal lattice of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking, which are crucial in defining the supramolecular architecture.

Hydrogen Bonding: The primary amine of the aminoethyl group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This combination facilitates the formation of strong intermolecular hydrogen bonds. In the case of the analogous 4-aminobenzophenone, the amine group directly attached to the phenyl ring is known to participate in hydrogen bonding. For the title compound, the ethyl spacer provides additional conformational flexibility, likely influencing the geometry and strength of these interactions. It is anticipated that the amine protons will form hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating chains or more complex networks that stabilize the crystal packing. The nature of these interactions can be further explored through techniques like Hirshfeld surface analysis, which has been effectively used to study the crystal network of related TAPA (tris(4-aminophenyl)amine) derivatives, revealing the dispersive nature of N—H∙∙∙O interactions. mdpi.com

π-π Stacking: Aromatic rings in close proximity within a crystal lattice often engage in π-π stacking interactions. In benzophenone derivatives, these interactions can occur between the phenyl rings of adjacent molecules. The specific geometry of this stacking (e.g., face-to-face or offset) is influenced by the electronic nature of the substituents on the rings. The presence of both an electron-donating aminoethyl group and an electron-withdrawing carbonyl group in this compound likely modulates the electrostatic potential of the aromatic rings, influencing the nature and strength of π-π stacking. Studies on substituted terpyridines have shown that face-to-face π-stacking can significantly alter the crystal packing from a herringbone to a layer-like assembly. mdpi.com

A summary of potential intermolecular interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (amine) | C=O (carbonyl) | Primary structure-directing force, forming chains or networks. |

| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | Stabilizes the packing of aromatic moieties. |

| C-H···O | C-H (aromatic/aliphatic) | C=O (carbonyl) | Contributes to overall packing efficiency. |

| C-H···π | C-H (aromatic/aliphatic) | Phenyl Ring | Further stabilizes the arrangement of molecules. |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is primarily defined by the torsion angles between the two phenyl rings and the central carbonyl group, as well as the conformation of the flexible aminoethyl side chain.

Ring Twist Angle: A key conformational feature of benzophenone derivatives is the non-coplanarity of the two phenyl rings with the carbonyl group. This "twist" is a result of steric hindrance between the ortho-hydrogens of the phenyl rings. The dihedral angles between the planes of the two aromatic rings can vary significantly depending on the nature and position of substituents. For unsubstituted benzophenone, this twist angle is around 54° in its orthorhombic form and 65° in its metastable monoclinic form. nih.gov In a study of various substituted benzophenones, these twist angles were found to range from as low as 37.85° in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) to as high as 83.72° in 2-amino-2',5-dichlorobenzophenone. nih.gov It is anticipated that the title compound will exhibit a significant twist angle, influenced by both steric effects and the packing forces within the crystal.

The table below presents a comparison of ring twist angles in various substituted benzophenones:

| Compound | Ring Twist Angle (°) | Reference |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | nih.gov |

| 4,4'-bis(diethylamino)benzophenone | 49.83 | nih.gov |

| 3,4-dihydroxybenzophenone | 49.84 | nih.gov |

| 3-hydroxybenzophenone | 51.61 | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66 | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 83.72 | nih.gov |

Conformation of the Aminoethyl Side Chain: The ethyl linker in the (4-(2-Aminoethyl)phenyl) moiety introduces additional conformational flexibility. The torsion angles around the C-C and C-N bonds of this side chain will be influenced by the need to optimize intermolecular hydrogen bonding interactions within the crystal lattice. The specific conformation adopted will be a balance between minimizing intramolecular steric strain and maximizing intermolecular stabilizing forces. The solid-state conformation of this side chain is crucial as it dictates the accessibility of the primary amine for hydrogen bonding.

Reactivity and Reaction Mechanisms of 4 2 Aminoethyl Phenyl Phenyl Methanone

Reactivity of the Aminoethyl Group

The aminoethyl group, a primary amine attached to a phenyl ring, is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom dictates its chemical behavior, enabling it to participate in a variety of chemical transformations. numberanalytics.com

Nucleophilic Reactivity of the Amine

The primary amine function in (4-(2-Aminoethyl)phenyl)(phenyl)methanone serves as a potent nucleophile. fiveable.me The nitrogen atom's lone pair of electrons is readily available to attack electron-deficient centers. fiveable.melibretexts.org This inherent nucleophilicity is a cornerstone of its reactivity, allowing it to engage in numerous chemical reactions. numberanalytics.com The reactivity of amines is influenced by several factors, including steric hindrance and the electronic environment. fiveable.me Primary amines, such as the one in the title compound, are generally more nucleophilic than secondary amines due to reduced steric bulk around the nitrogen atom. fiveable.me

The basicity of the amine also plays a role in its nucleophilicity. Generally, a more basic amine is a more reactive nucleophile. masterorganicchemistry.com The aminoethyl group in this compound is expected to exhibit strong nucleophilic character, comparable to other primary alkylamines.

Formation of Schiff Bases and Imines

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.netwikipedia.orgmasterorganicchemistry.com The reaction of the aminoethyl group of this compound with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This intermediate then undergoes dehydration, typically under acidic conditions, to yield the stable imine product. wikipedia.orglibretexts.org

The general mechanism for imine formation is a reversible process and involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine. libretexts.org

The formation of Schiff bases from benzophenone (B1666685) derivatives is a well-established synthetic route. researchgate.netjchemlett.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde or Ketone | Schiff Base (Imine) |

Acylation and Alkylation Reactions of the Amine

The nucleophilic nature of the primary amine in this compound makes it susceptible to acylation and alkylation reactions.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). tuttee.cobritannica.com The reaction with an acyl chloride is vigorous and results in the formation of a stable N-substituted amide and hydrogen chloride. libretexts.orgdocbrown.info The hydrogen chloride produced will react with any excess amine to form an ammonium (B1175870) salt. chemistrystudent.com

Alkylation: Alkylation of the amine involves the replacement of a hydrogen atom on the nitrogen with an alkyl group. wikipedia.org This is commonly carried out using an alkyl halide. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to a mixture of secondary, tertiary amines, and even quaternary ammonium salts. wikipedia.orglibretexts.orgchemguide.co.uk Selective mono-alkylation can be achieved under controlled conditions. rsc.orgnih.gov

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (e.g., Ethanoyl chloride) | N-substituted Amide |

| Alkylation | Alkyl Halide (e.g., Bromoethane) | Secondary Amine |

Reactivity of the Methanone (B1245722) Carbonyl

The methanone (ketone) carbonyl group is the second major reactive site in this compound. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.com This polarity governs the reactivity of the carbonyl group.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub This nucleophilic addition is a fundamental reaction of ketones. learncbse.in The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub A well-known example is the reaction of a Grignard reagent with a ketone, which results in the formation of a tertiary alcohol after an acidic workup. youtube.com

Reduction Reactions

The carbonyl group of the methanone can be reduced to a secondary alcohol. pitt.educhemistry-online.com A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemistry-online.comzenodo.org The reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemistry-online.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.orgscribd.com The resulting alkoxide is then protonated by the solvent or during an acidic workup to give the corresponding diphenylmethanol (B121723) derivative. pitt.eduyoutube.com

| Reaction Type | Reagent | Product |

| Nucleophilic Addition | Grignard Reagent (e.g., Phenylmagnesium bromide) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (Diphenylmethanol derivative) |

Enolization and Alpha-Carbon Reactivity

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in many aldehydes and ketones. libretexts.orglibretexts.org This reactivity stems from the ability of the carbonyl compound to exist in equilibrium with its enol or enolate form. masterorganicchemistry.comlibretexts.org

Enol and Enolate Formation:

Under either acidic or basic conditions, this compound can form an enol or enolate. pdx.edu

Acid-Catalyzed Enolization: Protonation of the carbonyl oxygen enhances the acidity of the alpha-hydrogens, facilitating their removal by a weak base to form the enol. libretexts.org The rate-determining step in this process is typically the removal of the alpha-proton. libretexts.org

Base-Catalyzed Enolate Formation: A strong base can directly abstract an alpha-proton, creating an enolate anion. pdx.educhemistry.coach The resulting negative charge is stabilized by resonance, with delocalization onto the electronegative oxygen atom. masterorganicchemistry.com

The formation of an enolate from a ketone is a reversible process. masterorganicchemistry.com Enolates are considered ambident nucleophiles, meaning they can react at either the alpha-carbon or the oxygen atom. chemistry.coach Generally, reactions with electrophiles are more common at the alpha-carbon. chemistry.coach

Alpha-Carbon Reactions:

Once formed, the enolate of this compound can participate in a variety of nucleophilic substitution reactions. chemistry.coach

Halogenation: In the presence of a halogen (e.g., Br₂, Cl₂), the enolate can attack the halogen molecule to form an α-halo ketone. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. libretexts.org

Alkylation: The nucleophilic alpha-carbon can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, leading to α-alkylated ketone products.

Aldol-Type Reactions: The enolate can also act as a nucleophile towards other carbonyl compounds, including another molecule of the starting ketone, leading to aldol (B89426) addition or condensation products.

The regioselectivity of enolate formation can be influenced by the reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) tend to favor the formation of the less substituted enolate, while thermodynamically controlled conditions (weaker base, higher temperature) favor the more stable, more substituted enolate. libretexts.org

Reactivity of the Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present on the rings. wikipedia.orglibretexts.org

The reactivity of the two phenyl rings towards electrophiles is significantly different.

Ring A (Substituted Phenyl Ring): This ring is attached to both an electron-donating group (the 2-aminoethyl group, which is activating) and an electron-withdrawing group (the benzoyl group, which is deactivating). libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. wikipedia.orgorganicchemistrytutor.com

The aminoethyl group is an activating, ortho-, para- director. The lone pair of electrons on the nitrogen can be donated to the ring by resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. youtube.comyoutube.com

The benzoyl group (a carbonyl group) is a deactivating, meta- director. libretexts.orgorganicchemistrytutor.com The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.org The ortho and para positions are particularly deactivated, leaving the meta position as the most likely site for electrophilic attack. youtube.comlibretexts.org

Ring B (Unsubstituted Phenyl Ring): This ring is attached to the deactivating carbonyl carbon. Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) itself, and the incoming electrophile will be directed to the meta position relative to the carbonyl group. chegg.com

| B | -CO- (Deactivating, m-director) | Deactivated | Meta to the carbonyl group |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orguomustansiriyah.edu.iq For this compound, harsh conditions may be required, especially for substitution on the deactivated Ring B. libretexts.org

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent site. wikipedia.org

For this compound, the primary amino group of the aminoethyl substituent can act as a DMG. However, the acidic protons of the primary amine would be preferentially abstracted by the organolithium base. Therefore, protection of the amino group is necessary for DoM to be effective. Common protecting groups that can also function as effective DMGs include amides and carbamates. organic-chemistry.orguwindsor.ca

Once protected (e.g., as an N-Boc or N-amide derivative), the substituent can direct lithiation to the C-3 position of the phenyl ring (ortho to the substituted ethyl group). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Potential Directed Ortho Metalation Pathway

Protection: The primary amine is converted to a suitable DMG, such as an N,N-diethylcarbamate (-OCONR₂). nih.gov

Lithiation: Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a ligand like TMEDA, results in deprotonation at the ortho position. wikipedia.orguwindsor.ca

Electrophilic Quench: The aryllithium species reacts with an electrophile (e.g., CO₂, I₂, RCHO) to install a new substituent at the C-3 position.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic primary amine and an electrophilic ketone within the same molecule allows for various intramolecular cyclization reactions, providing pathways to important heterocyclic structures.

A key transformation for β-arylethylamines reacting with ketones is the Pictet-Spengler reaction . wikipedia.orgnumberanalytics.com This reaction involves the condensation of the amine with a carbonyl group to form an imine (or iminium ion under acidic conditions), followed by an intramolecular electrophilic aromatic substitution to close the ring. jk-sci.com The product of such a reaction with this compound would be a 1,1-disubstituted tetrahydroisoquinoline. researchgate.net

While the classical Pictet-Spengler reaction uses aldehydes, variations with ketones are known, although they can be more challenging due to the increased steric hindrance and slower imine formation. acs.org The reaction typically requires acidic conditions (protic or Lewis acid) to activate the ketone and promote cyclization. jk-sci.comacs.org The electron-donating nature of the alkyl chain on the phenyl ring helps to facilitate the final electrophilic aromatic substitution step. jk-sci.com

Another potential cyclization pathway, though requiring a prior transformation, is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgjk-sci.com To utilize this pathway, the primary amine of this compound would first need to be acylated to form the corresponding amide. The subsequent intramolecular cyclization proceeds via an electrophilic attack on the electron-rich phenyl ring. nrochemistry.comslideshare.net The resulting dihydroisoquinoline can be subsequently oxidized to an isoquinoline (B145761) or reduced to a tetrahydroisoquinoline. nrochemistry.com

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies, particularly computational and kinetic analyses, provide deep insight into reaction pathways.

Mechanism of Pictet-Spengler Cyclization: The generally accepted mechanism for the Pictet-Spengler reaction of this compound proceeds as follows: jk-sci.com

Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the ketone. This is typically the slow step for ketones. acs.org Subsequent dehydration under acidic conditions forms a Schiff base (imine), which is then protonated to generate a reactive iminium ion.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization. This step is favored by the activating nature of the ethyl substituent on the ring. jk-sci.com

Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline product.

Mechanism of Bischler-Napieralski Cyclization (of the corresponding N-acyl derivative): Two main mechanisms are proposed for the Bischler-Napieralski reaction: wikipedia.orgorganic-chemistry.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. wikipedia.org

Mechanism II: Involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. wikipedia.orgnrochemistry.com

Current understanding suggests that reaction conditions influence which pathway is dominant. wikipedia.org The cyclization step itself is an intramolecular electrophilic aromatic substitution, which is more efficient when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com

Computational Studies: Theoretical studies on related systems, such as the intramolecular cyclization of O-tosyl phytosphingosines, have shown that the stereochemistry and conformation of the starting material are crucial. csic.esnih.gov Weak interactions, like hydrogen bonding, can significantly affect the energy barriers of the transition states and thus influence the reaction outcome. csic.es Similar computational analyses on this compound could elucidate the preferred conformations for cyclization and rationalize the stereochemical outcomes of reactions. Studies on photochemical cyclizations of related α-amino ketones have also been performed, indicating complex pathways involving intersystem crossings. rsc.org

Synthesis and Characterization of Derivatives and Analogues of 4 2 Aminoethyl Phenyl Phenyl Methanone

Structural Modifications of the Aminoethyl Moiety

The primary amine of the aminoethyl group is a common site for synthetic alteration, allowing for the introduction of a wide range of functionalities through N-alkylation, N-acylation, and the formation of cyclic amine structures.

N-Alkylated and N-Acylated Derivatives

N-alkylation of the primary amine on the aminoethylphenyl scaffold introduces alkyl groups that can modulate the compound's lipophilicity and basicity. The synthesis of such derivatives typically involves the reaction of the parent amine with an appropriate alkyl halide. For instance, analogues like (4-(2-(diethylamino)ethoxy)phenyl)(phenyl)methanone have been synthesized, showcasing the introduction of ethyl groups onto the nitrogen atom. wikipedia.org Similarly, other N-alkylated derivatives, such as those bearing dipentylamino or dipropylamino groups, have been reported on the closely related (4-aminophenyl)(phenyl)methanone core. mdpi.com

N-acylation, the introduction of an acyl group, results in amide derivatives. These derivatives are generally less basic than their amine precursors. The synthesis can be achieved by reacting the primary amine with an acyl chloride or anhydride (B1165640).

| Derivative Type | Example Compound Name | Key Features |

| N,N-Dialkylated | (4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone | Diethyl groups on the nitrogen, linked via an ethoxy bridge. |

| N,N-Dialkylated | 4-(Dipentylamino)-3-nitrophenylmethanone | Dipentyl groups on the nitrogen of a nitrated analogue. |

| N,N-Dialkylated | Ethanone, 1-[4-(dipropylamino)-3,5-dinitrophenyl]- | Dipropyl groups on the nitrogen of a dinitrated analogue. |

Cyclic Amine Analogues (e.g., piperazine (B1678402), morpholine (B109124) derivatives)

Incorporating the nitrogen atom into a cyclic structure, such as a piperazine or morpholine ring, is a common strategy in medicinal chemistry. These heterocyclic moieties can influence solubility, receptor binding, and metabolic stability. The synthesis of these analogues can be achieved through various routes, including the reaction of a suitably activated benzophenone (B1666685) precursor with the desired cyclic amine.

For example, piperazine derivatives are frequently synthesized. One common method involves the reaction of a precursor like 1-bromo-4-nitrobenzene (B128438) with a substituted piperazine, followed by further functionalization. organic-chemistry.org The synthesis of 4-(4-aminophenyl)-3-morpholinone from its nitrophenyl precursor via catalytic hydrogenation has also been described, demonstrating a route to morpholine-containing analogues. google.com Other cyclic amine analogues, including those with pyrrolidine (B122466) and azocane (B75157) rings attached to the phenyl core, have been synthesized on related nitrated benzophenone scaffolds. mdpi.com

| Cyclic Amine | Example Compound Name/Class | Synthetic Precursor Example |

| Piperazine | N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates | 1-(Substituted phenyl)piperazines |

| Morpholine | [3-Fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride | 4-Morpholinylaniline derivatives |

| Pyrrolidine | [3-Nitro-4-(1-pyrrolidinyl)phenyl]phenyl-methanone | 4-Fluorobenzophenone and pyrrolidine |

| Azocane | 4-(Azocan-1-yl)-3-nitrophenylmethanone | 4-Fluorobenzophenone and azocane |

Modifications of the Phenyl Rings

The two phenyl rings of the benzophenone core are amenable to electrophilic aromatic substitution and other reactions to introduce a variety of functional groups or to be replaced entirely by heterocyclic systems.

Introduction of Substituents (e.g., halogens, nitro groups, alkyl groups)

Substituents can be introduced onto one or both phenyl rings to systematically tune the electronic and steric properties of the molecule.

Halogens: Halogenated derivatives, such as those containing fluorine or chlorine, are common. For example, (2-Amino-4-chlorophenyl)(phenyl)methanone is a known compound where a chlorine atom is introduced on the amino-bearing phenyl ring. nist.gov

Nitro Groups: Nitration of the benzophenone core is readily achieved using standard nitrating agents. The synthesis of compounds like 4-(dipentylamino)-3-nitrophenylmethanone demonstrates the introduction of a nitro group ortho to the amino substituent. mdpi.com The preparation of 4-(4-nitrophenyl)-3-morpholinone also relies on a nitrated phenyl ring precursor. google.com

Alkyl Groups: Alkyl groups, such as methyl groups, can be incorporated. The synthesis of compounds like {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride highlights the presence of a methyl group on a distal phenyl ring. wikipedia.org Friedel-Crafts reactions are a common method for introducing alkyl or acyl groups onto the aromatic rings. mdpi.com

| Substituent | Example Compound Name | Position of Substitution |

| Chlorine | (2-Amino-4-chlorophenyl)(phenyl)methanone | 4-position of the amino-bearing ring |

| Nitro | 4-(Dipentylamino)-3-nitrophenylmethanone | 3-position of the amino-bearing ring |

| Methyl | {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride | 4-position of the second phenyl ring |

| Trifluoromethyl | (2-Aminophenyl)(4-(trifluoromethyl)phenyl)methanone | 4-position of the non-amino ring |

Heterocyclic Ring Incorporations

Replacing one of the phenyl rings with a heterocyclic aromatic ring system can significantly alter the molecule's biological and electronic properties. Common heterocycles incorporated include pyridine (B92270) and thiophene.

The synthesis of benzoylpyridines, for instance, can be achieved through a telescoped flow strategy involving a light-driven reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step. almacgroup.com Thiophene-containing analogues, such as (4-aminophenyl)(2-thienyl)methanone, have also been synthesized and are commercially available. sigmaaldrich.com The synthesis of such compounds often involves Friedel-Crafts acylation using a heterocyclic acyl chloride and a substituted benzene (B151609) derivative.

| Heterocycle | Example Compound Name/Class | Synthetic Strategy Example |

| Pyridine | Benzoylpyridines | Reductive arylation of cyanopyridines with aryl aldehydes, followed by oxidation. almacgroup.com |

| Thiophene | (4-Aminophenyl)(2-thienyl)methanone | Friedel-Crafts acylation. |

| Imidazole | 2-(Substituted-phenyl)imidazo[4,5-c]pyridines | Reaction of diaminopyridine with substituted benzaldehydes. ijcrt.org |

Alterations of the Methanone (B1245722) Carbonyl

The carbonyl group of the methanone bridge is a key functional group that can undergo a variety of chemical transformations, leading to analogues with fundamentally different structures and properties.

Reduction to Methylene (B1212753): The complete reduction of the ketone to a methylene group (CH₂) transforms the benzophenone core into a diphenylmethane (B89790) structure. This can be achieved using various reducing agents, such as hydriodic acid with red phosphorus, or sodium in boiling ethanol. chemicalbook.comprepchem.com This removes the polarity and hydrogen-bonding capability of the carbonyl oxygen.

Conversion to Imine: The carbonyl oxygen can be replaced with a nitrogen atom to form a benzophenone imine derivative ((C₆H₅)₂C=NH). This transformation can be accomplished by reacting benzophenone with ammonia (B1221849) or through methods like the Moureu-Mignonac ketimine synthesis, which involves the addition of a Grignard reagent (phenylmagnesium bromide) to a nitrile (benzonitrile). ijcrt.orgwikipedia.org A more recent method involves the reaction of benzophenone with bis(trimethylsilyl)amine catalyzed by tetrabutylammonium (B224687) fluoride. acs.org

Conversion to Thioketone: The carbonyl group can be converted to a thiocarbonyl (C=S) to yield a thiobenzophenone. These compounds are often intensely colored. A common method for this thionation is the reaction of the parent benzophenone with Lawesson's reagent or with a mixture of gaseous hydrogen chloride and hydrogen sulfide. organic-chemistry.orgwikipedia.org

| Modification | Resulting Functional Group | Common Reagents |

| Reduction | Methylene (-CH₂-) | Hydriodic acid/red phosphorus, Sodium/ethanol chemicalbook.comprepchem.com |

| Imination | Imine (>C=NH) | Ammonia, PhMgBr/PhCN, ijcrt.orgwikipedia.org Bis(trimethylsilyl)amine/TBAF acs.org |

| Thionation | Thioketone (>C=S) | Lawesson's reagent, H₂S/HCl organic-chemistry.orgwikipedia.org |

Reduction to Alcohols

The reduction of the benzophenone moiety within the (4-(2-Aminoethyl)phenyl)(phenyl)methanone structure to a secondary alcohol yields (4-(2-aminoethyl)phenyl)(phenyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved through various reducing agents. The resulting chiral alcohol introduces a new stereocenter into the molecule, opening avenues for the development of enantiomerically pure compounds.

Commonly employed methods for this reduction include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction techniques can be utilized to selectively produce one enantiomer over the other. Biocatalytic reductions, for instance, using yeast or isolated enzymes, have demonstrated high enantioselectivity in the reduction of similar ketones. researchgate.netresearchgate.netnih.gov

Table 1: Representative Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Sodium Borohydride | Methanol (B129727) | 0 - 25 | >95 | N/A (racemic) |

| Lithium Aluminum Hydride | Tetrahydrofuran | 0 - 25 | >95 | N/A (racemic) |

| Saccharomyces cerevisiae (Baker's Yeast) | Water/Glucose | 25 - 35 | 60-98 | Up to >99 (for (S)- or (R)-alcohol) |

| Chiral Ruthenium Catalyst | Isopropanol | 20 - 80 | >90 | Up to >99 |

Note: The data presented in this table are representative examples based on the reduction of analogous ketones and may vary for the specific substrate.

Replacement with Other Functional Groups (e.g., thioketones)

The carbonyl group of this compound can be replaced by other functional groups, significantly altering the electronic and steric properties of the molecule. A notable example is the conversion to the corresponding thioketone, (4-(2-aminoethyl)phenyl)(phenyl)methanethione. This transformation is typically achieved by treating the ketone with a thionating agent.